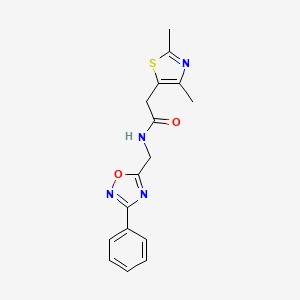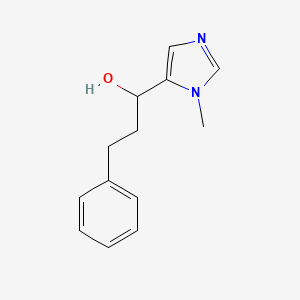![molecular formula C8H13N3O3 B2537431 Methyl 2-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]acetate CAS No. 2247207-20-9](/img/structure/B2537431.png)
Methyl 2-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]acetate, also known as MHEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of Methyl 2-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]acetate is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by modulating various signaling pathways involved in inflammation, oxidative stress, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, reduce oxidative stress, and induce apoptosis in cancer cells. Additionally, this compound has been found to exhibit neuroprotective effects by reducing inflammation and oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
Methyl 2-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]acetate has several advantages for lab experiments, including its high purity and stability. However, its limited solubility in aqueous solutions can pose a challenge for its use in certain experiments.
Future Directions
Further research is needed to fully understand the mechanism of action of Methyl 2-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]acetate and its potential therapeutic applications. Future studies could focus on optimizing the synthesis method of this compound to improve its solubility and bioavailability. Additionally, the development of this compound-based drugs for the treatment of various diseases could be explored further.
Synthesis Methods
The synthesis of Methyl 2-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]acetate involves the reaction of 2-hydroxyethyl-4-pyrazolecarboxylic acid with methyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with ammonia to yield this compound.
Scientific Research Applications
Methyl 2-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]acetate has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for drug development.
properties
IUPAC Name |
methyl 2-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3/c1-14-8(13)5-9-7-4-10-11(6-7)2-3-12/h4,6,9,12H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZGFOAAWPOEBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=CN(N=C1)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide](/img/structure/B2537348.png)
![1,6,7-trimethyl-8-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2537350.png)

![2-Methyl-5-[(E)-2-nitroethenyl]pyridine](/img/structure/B2537353.png)








![diethyl 2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2537369.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2537370.png)